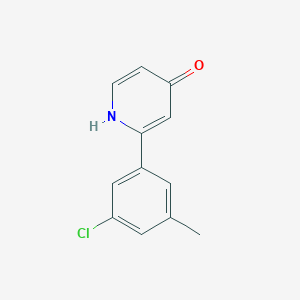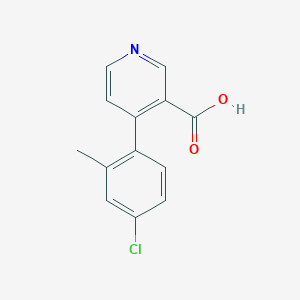
4-(3-Chloro-5-fluorophenyl)nicotinic acid, 95%
Overview
Description
4-(3-Chloro-5-fluorophenyl)nicotinic acid, 95% (4-CFNA) is an organic compound with a variety of uses in the laboratory setting. It is a type of nicotinic acid, which is a derivative of vitamin B3. 4-CFNA is a component of many research experiments due to its unique properties, including its solubility, stability, and reactivity.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)nicotinic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-anxiety drugs. It is also used in the synthesis of organic compounds, such as dyes, pigments, and fragrances. Additionally, 4-(3-Chloro-5-fluorophenyl)nicotinic acid, 95% is used in the synthesis of metal complexes, which are used in catalysis and drug delivery.
Mechanism of Action
4-(3-Chloro-5-fluorophenyl)nicotinic acid, 95% acts as an agonist of the nicotinic acetylcholine receptor (nAChR). This receptor is found in the central nervous system, and is involved in the release of neurotransmitters. When 4-(3-Chloro-5-fluorophenyl)nicotinic acid, 95% binds to the receptor, it triggers a cascade of events that leads to the release of acetylcholine, a neurotransmitter responsible for muscle contraction and memory formation.
Biochemical and Physiological Effects
4-(3-Chloro-5-fluorophenyl)nicotinic acid, 95% has several biochemical and physiological effects on the body. It is known to inhibit the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can improve memory, learning, and focus. Additionally, 4-(3-Chloro-5-fluorophenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects, which can help to protect cells from damage.
Advantages and Limitations for Lab Experiments
4-(3-Chloro-5-fluorophenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a relatively stable compound, making it easy to store and handle. It is also highly soluble in a variety of solvents, making it easy to work with. Additionally, it is relatively inexpensive, making it an affordable option for research. However, it is important to note that 4-(3-Chloro-5-fluorophenyl)nicotinic acid, 95% is toxic and should be handled with care.
Future Directions
There are a variety of potential future directions for 4-(3-Chloro-5-fluorophenyl)nicotinic acid, 95% research. One potential direction is to explore its potential as a therapeutic agent. 4-(3-Chloro-5-fluorophenyl)nicotinic acid, 95% has already been shown to have anti-inflammatory and antioxidant effects, and further research could explore its potential to treat a variety of diseases. Additionally, further research could explore its potential as a drug delivery system, as its unique properties could make it an effective way to deliver drugs to target cells. Finally, further research could explore its potential as an enzyme inhibitor, as its ability to inhibit acetylcholinesterase could be useful for treating neurological disorders.
Synthesis Methods
4-(3-Chloro-5-fluorophenyl)nicotinic acid, 95% can be synthesized in a variety of ways. The most common method is a condensation reaction, which combines two molecules and releases water. This reaction can be catalyzed with a variety of reagents, including hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. The reaction takes place in an aqueous solution at a temperature of 70-80 degrees Celsius. The reaction can also be carried out in methanol or ethanol solutions at room temperature. After the reaction is complete, the product is isolated by filtration and recrystallization.
properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-8-3-7(4-9(14)5-8)10-1-2-15-6-11(10)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVQJDCASBEUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C2=CC(=CC(=C2)Cl)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692604 | |
| Record name | 4-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1261894-87-4 | |
| Record name | 3-Pyridinecarboxylic acid, 4-(3-chloro-5-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261894-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















